molecular formula C15H20N2O5 B8309856 3-(3-Methyl-4-nitro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

3-(3-Methyl-4-nitro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8309856
M. Wt: 308.33 g/mol
InChI Key: SHPZKFGBAFQIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methyl-4-nitro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

tert-butyl 3-(3-methyl-4-nitrophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C15H20N2O5/c1-10-7-11(5-6-13(10)17(19)20)21-12-8-16(9-12)14(18)22-15(2,3)4/h5-7,12H,8-9H2,1-4H3

InChI Key

SHPZKFGBAFQIRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a dry flask, N-Boc-3-hydroxy-azetidine (9.8 g, 57 mmol) was dissolved in 200 mL of dry THF. The solution was cooled with an ice-water bath and sodium hydride (2.0 g, 83.mmol) was added in several portions. The suspension was stirred for an additional 0.5 hours, then 7.9 g of 2-nitro-5-fluorotoluene (7.9 g, 51 mmol) in 100 mL of dry THF was added dropwise. The solution was stirred overnight at room temperature. The THF was removed under vacuum and the residue was partitioned between ethyl acetate and water (100 mL each). The organic layer was collected and the aqueous layer was subsequently extracted twice with ethyl acetate. The combined organic layers were washed with 1 N HCl, water, saturated sodium bicarbonate and brine (50 mL each). The organic layer was dried over anhydrous sodium sulfate, concentrated. The residue was purified by silica gel column (EtOAc/Hexanes 1:19→1:4 gradient) to give 12.0 g (43 mmol, 84% yield) of the title compound, which was used directly in the next step. MS: 309 (M++1).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
84%

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